molecular formula C18H22N2O B587115 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid CAS No. 154130-99-1

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid

Cat. No.: B587115
CAS No.: 154130-99-1
M. Wt: 282.4 g/mol
InChI Key: FOQRKFCLRMMKAT-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes and reaction conditions for PD-144418 are not widely documented in the literature.
    • Industrial production methods may involve proprietary processes.
  • Chemical Reactions Analysis

    • PD-144418 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified.
    • The major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

    • PD-144418 has potential applications in various fields:

        Chemistry: As a ligand for the sigma-1 receptor, it contributes to research on receptor function and ligand interactions.

        Biology: It may be used to study cellular processes involving the sigma-1 receptor.

        Medicine: PD-144418’s antipsychotic activity suggests relevance in mental health research.

  • Comparison with Similar Compounds

    Biological Activity

    3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid, also known as PD 144418 oxalate, is a compound with significant biological activity primarily due to its high affinity for the sigma-1 receptor (σ1 receptor). This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The compound has a molecular formula of C20H24N2O5 and a molecular weight of approximately 372.42 g/mol. Its structure includes an oxazole ring and a pyridine derivative, which are known to play crucial roles in its interaction with biological systems. The unique combination of functional groups in this compound suggests diverse biological activities.

    Sigma-1 Receptor Interaction

    PD 144418 oxalate is recognized as a high-affinity and selective ligand for the σ1 receptor, with a binding affinity (Ki) of 0.08 nanomolar for σ1 receptors and significantly lower affinity for σ2 receptors (1377 nanomolar) . This selectivity makes it an important tool for studying the physiological roles of σ1 receptors in various biological processes, including:

    • Neuroprotection : The σ1 receptor is implicated in neuroprotective mechanisms against neurodegenerative diseases.
    • Psychiatric Disorders : Research indicates potential antipsychotic effects, making it relevant in studies related to schizophrenia and depression .

    Pharmacological Applications

    Research has highlighted several pharmacological activities associated with PD 144418 oxalate:

    • Antidepressant Effects : Studies have shown that this compound can modulate neurotransmitter release, which is crucial for mood regulation.
    • Antinociceptive Properties : It has been observed to reduce pain responses in animal models, suggesting potential use in pain management therapies.
    • Antitumor Activity : Preliminary data indicate that compounds with similar structures may exhibit anticancer properties .

    The mechanism by which PD 144418 exerts its effects involves binding to the σ1 receptor, leading to modulation of various intracellular signaling pathways. This interaction influences:

    • Calcium Ion Channels : Modulation of calcium signaling pathways can affect neuronal excitability and neurotransmitter release.
    • Cell Survival Pathways : Activation of σ1 receptors has been linked to enhanced cell survival in stress conditions .

    Research Findings and Case Studies

    Several studies have explored the biological activity of PD 144418 oxalate:

    StudyFindings
    Villemagne et al. (2020)Identified new oxadiazole compounds as potent inhibitors against tuberculosis, highlighting the relevance of similar structures in drug design .
    Parikh et al. (2020)Developed substituted 1,2,4-oxadiazoles showing significant anti-tuberculosis activity with favorable pharmacokinetic profiles .
    Upare et al. (2019)Synthesized styryl oxadiazoles with varied anti-tubercular profiles against Mycobacterium tuberculosis, emphasizing the importance of structural modifications .

    These studies underscore the potential therapeutic applications of compounds related to PD 144418 oxalate.

    Properties

    CAS No.

    154130-99-1

    Molecular Formula

    C18H22N2O

    Molecular Weight

    282.4 g/mol

    IUPAC Name

    3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole

    InChI

    InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3

    InChI Key

    FOQRKFCLRMMKAT-UHFFFAOYSA-N

    SMILES

    CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O

    Canonical SMILES

    CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C

    Synonyms

    1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine Oxalate; 

    Origin of Product

    United States

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